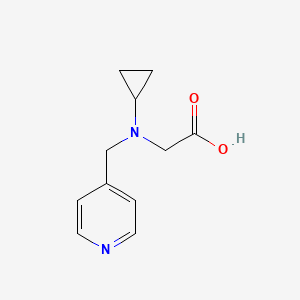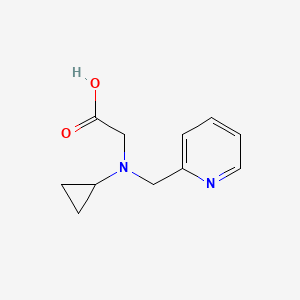
(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is an organic compound that features a cyclopropyl group attached to a pyridine ring, which is further connected to an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 4-aminopyridine and its analogues share structural similarities and are used in similar applications.
Cyclopropyl derivatives: These compounds, such as cyclopropylamine, exhibit similar reactivity and are used in organic synthesis.
Amino acids: Compounds like glycine and alanine are structurally related and serve as fundamental building blocks in biochemistry.
Uniqueness: (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is unique due to its combination of a cyclopropyl group with a pyridine ring and an amino-acetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[cyclopropyl(pyridin-4-ylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-13(10-1-2-10)7-9-3-5-12-6-4-9/h3-6,10H,1-2,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOXPLSPAJZLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866795.png)
![[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866802.png)
![[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866807.png)
![[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866814.png)
![[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866829.png)
![[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866836.png)
![[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7866838.png)
![[(2,6-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866844.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7866857.png)

![[(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866877.png)
![[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866881.png)
![[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866884.png)
![[(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866890.png)
